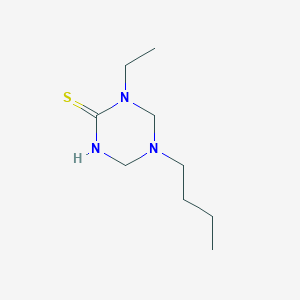

5-butyl-1-ethyl-1,3,5-triazinane-2-thione

Description

Overview of 1,3,5-Triazinane-2-thione (B1225330) Scaffolds in Organic Chemistry Research

The 1,3,5-triazinane-2-thione scaffold is a significant heterocyclic structure in organic chemistry, characterized by a six-membered ring containing three nitrogen atoms and one sulfur atom. This core structure provides a versatile platform for the synthesis of a wide array of derivatives with diverse chemical properties and potential applications. The C3 symmetry of 1,3,5-triazine (B166579) makes it a popular core for creating star-shaped molecules and other complex architectures. researchgate.net The presence of both hydrogen bond donors and acceptors, along with the thione group, allows for a range of intermolecular interactions, influencing the solid-state properties and biological activities of these compounds. Research has shown that derivatives of the 1,3,5-triazinane (B94176) scaffold exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The reactivity of the scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functionalities. mdpi.com

Historical Development of Research on Triazinane Derivatives

The study of triazine derivatives dates back to the early 20th century, with significant advancements in their synthesis and application occurring in the latter half of the century. researchgate.net Initially, research was driven by their potential use in the dye and polymer industries. The discovery of the herbicidal properties of certain triazine derivatives in the 1950s by J.R. Geigy Ltd. marked a turning point, leading to extensive research into their biological activities. researchgate.net Over the decades, the focus of triazine research has expanded significantly. In medicinal chemistry, 1,3,5-triazine derivatives have been investigated for their potential as therapeutic agents, with some compounds entering clinical trials for various diseases. globalscitechocean.comnih.gov The development of new synthetic methodologies, such as multicomponent reactions, has further facilitated the creation of diverse libraries of triazinane derivatives for high-throughput screening and drug discovery programs. nih.gov

Rationale for Dedicated Academic Investigation of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione

The specific academic investigation of this compound is driven by the need to understand how specific alkyl substitutions on the triazinane scaffold influence its physicochemical properties and potential applications. The introduction of a butyl group at the N5 position and an ethyl group at the N1 position creates a dissymmetric molecule with a unique lipophilic profile compared to its unsubstituted or symmetrically substituted counterparts. This specific substitution pattern may lead to enhanced solubility in nonpolar solvents, which is a critical factor in various chemical processes and could influence its biological activity by altering its ability to cross cell membranes. Furthermore, the presence of these specific alkyl groups can provide valuable insights into structure-activity relationships (SAR) within the broader class of 1,3,5-triazinane-2-thione derivatives.

Defined Research Objectives and Scope for this compound Studies

The primary research objective for studies on this compound is to systematically characterize its chemical and physical properties. This includes a thorough investigation of its spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and to understand the electronic environment of the triazinane ring as influenced by the butyl and ethyl substituents. Another key objective is to explore its reactivity in various organic transformations, which could lead to the synthesis of novel, more complex molecules. The scope of these studies is generally confined to the laboratory scale, focusing on fundamental chemical research rather than large-scale production or clinical applications. The research aims to contribute to the broader understanding of 1,3,5-triazinane chemistry and to provide a well-characterized building block for future synthetic endeavors.

Data Tables

Table 1: General Properties of 1,3,5-Triazinane Derivatives

| Property | Description |

| Core Structure | Six-membered ring with three nitrogen and three carbon atoms. |

| Isomers | 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. globalscitechocean.com |

| Key Derivatives | Melamine, cyanuric chloride, atrazine (B1667683). researchgate.netglobalscitechocean.com |

| Common Applications | Herbicides, pharmaceuticals, polymers, dyes. researchgate.netnih.gov |

Table 2: Chemical Data for 5-butyl-1,3,5-triazinane-2-thione

| Identifier | Value | Source |

| IUPAC Name | 5-butyl-1,3,5-triazinane-2-thione | matrix-fine-chemicals.com |

| CAS Number | 2669-95-6 | matrix-fine-chemicals.com |

| Molecular Formula | C7H15N3S | matrix-fine-chemicals.com |

| Molecular Weight | 173.28 g/mol | matrix-fine-chemicals.comnih.gov |

| SMILES | CCCCN1CNC(=S)NC1 | matrix-fine-chemicals.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1-ethyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3S/c1-3-5-6-11-7-10-9(13)12(4-2)8-11/h3-8H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPKVYZXYDNZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CNC(=S)N(C1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Retrosynthetic Disconnection Strategies for the 5-butyl-1-ethyl-1,3,5-triazinane-2-thione Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections are made at the carbon-nitrogen bonds within the triazinane ring.

A logical retrosynthetic pathway involves a three-component disconnection. This approach identifies three key building blocks:

Ethylamine (B1201723): The precursor for the substituent at the N1 position.

Butylamine (B146782): The precursor for the substituent at the N5 position.

A C1 and C=S source: This can be envisioned as coming from two molecules of formaldehyde (B43269) (a C1 source) and a thiocarbonyl donor like thiourea (B124793) or carbon disulfide.

This disconnection strategy points directly towards a multicomponent condensation reaction as the most convergent and atom-economical approach to assemble the heterocyclic core in a single synthetic operation.

Classical and Contemporary Approaches to 1,3,5-Triazinane-2-thione (B1225330) Synthesis

The construction of the 1,3,5-triazinane-2-thione scaffold can be achieved through several methods, with multicomponent reactions being particularly prominent.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. researchgate.netmdpi.com For the synthesis of this compound, a one-pot condensation of ethylamine, butylamine, formaldehyde, and a thiocarbonyl source is the most direct method.

While specific literature for this exact molecule is scarce, analogous syntheses of similar structures are well-documented. For instance, the reaction of amines, aldehydes, and thiourea is a known route to substituted dihydro-1,3,5-triazine-2(1H)-thiones. nih.govnih.gov The synthesis of the target saturated triazinane would involve the condensation of ethylamine and butylamine with two equivalents of formaldehyde and one equivalent of a thiourea equivalent. The general reaction is believed to proceed via the formation of intermediate imines and N-hydroxymethyl species, which then cyclize to form the stable six-membered ring. One-pot processes offer significant advantages by minimizing intermediate purification steps, reducing solvent waste, and saving time. researchgate.netresearchgate.net

| Reactant | Role in Final Structure | Notes |

| Ethylamine | Provides the N1-ethyl group | A primary amine that forms two C-N bonds. |

| Butylamine | Provides the N5-butyl group | A second primary amine that forms two C-N bonds. |

| Formaldehyde (or paraformaldehyde) | Provides the C4 and C6 methylene (B1212753) bridges | A C1 electrophile that links the nitrogen atoms. |

| Thiourea or Carbon Disulfide | Provides the C2-thione moiety | Source of the thiocarbonyl group (C=S). |

A representative table of reactants for the multicomponent synthesis of the target compound.

Microwave-assisted synthesis is a contemporary technique that can significantly accelerate such condensation reactions, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.netnih.gov

An alternative synthetic route involves the initial synthesis of the corresponding oxygen analogue, 5-butyl-1-ethyl-1,3,5-triazinan-2-one, followed by a thionation reaction. This two-step approach is useful if the urea (B33335) precursor is more readily accessible or if the direct multicomponent reaction with a sulfur source proves inefficient.

Thionation involves the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). Several reagents are available for this transformation, with Lawesson's Reagent being one of the most common and effective for converting amides and ureas to their thio-analogues. stackexchange.com Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be employed. The choice of reagent and reaction conditions (solvent, temperature) depends on the substrate's stability and the desired reactivity. While Lawesson's Reagent is effective for many ureas, its application to monosubstituted ureas has been a subject of interest. stackexchange.com

| Thionating Agent | Formula | Typical Conditions |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Toluene or xylene, reflux |

| Phosphorus Pentasulfide | P₄S₁₀ | Pyridine or other high-boiling solvents, elevated temperature |

| Belleau's Reagent | C₁₅H₁₇NO₃P₂S₄ | Similar to Lawesson's Reagent |

A table of common thionating agents for converting a urea to a thiourea moiety.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. researchgate.net The principles of green chemistry can be effectively applied to the synthesis of heterocyclic compounds like the target triazinane. nih.govnih.govmdpi.comnih.gov

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Multicomponent reactions for the synthesis of N-heterocycles are often amenable to solvent-free conditions. researchgate.netrsc.orgresearchgate.net Reactions can be performed by simply grinding the solid reactants together (mechanochemistry) or by heating a neat mixture of the liquid and solid reactants. rsc.org These methods reduce waste, simplify workup procedures, and can sometimes lead to improved reaction rates and yields. researchgate.net The multicomponent synthesis of the title compound from ethylamine, butylamine, paraformaldehyde, and thiourea is a strong candidate for a solvent-free approach.

To improve reaction efficiency and reduce environmental impact, sustainable catalysts are increasingly being explored. researchgate.nettandfonline.comrsc.org For condensation reactions leading to triazinanes, various green catalysts could be employed. These include:

Acidic Clays or Zeolites: These solid acids can catalyze the formation of imine intermediates and subsequent cyclization under heterogeneous conditions, allowing for easy catalyst removal and recycling.

Natural-Based Catalysts: Extracts from plants or biowaste can provide a source of cost-effective and biodegradable catalysts for organic synthesis. researchgate.netrsc.org

Deep Eutectic Solvents (DES): These can act as both the reaction medium and the catalyst, offering a green alternative to traditional solvents. rsc.org For example, a choline (B1196258) chloride/tin(II) chloride system has been used for the synthesis of ureas and thioureas. rsc.org

The application of such catalysts can enhance the rate and selectivity of the triazinane ring formation, aligning the synthesis with modern standards of sustainable chemical production. mdpi.comchim.it

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers several sites for chemical modification: the two secondary nitrogen atoms at positions 1 and 3, the thione group at position 2, and the N-butyl and N-ethyl side chains. The following sections explore potential strategies for the selective functionalization of these sites, based on established chemical principles and reactions reported for analogous compounds.

The 1,3,5-triazinane-2-thione ring contains two secondary amine functionalities at the N1 and N3 positions, which are prime targets for modifications such as alkylation and acylation. In the case of this compound, the existing substituents at N1 (ethyl) and N5 (butyl) create a dissymmetric environment, which could, in principle, allow for regioselective functionalization at the remaining N-H positions.

The reactivity of the N-H protons can be influenced by both steric and electronic factors. The relative steric hindrance around the nitrogen atoms could direct incoming electrophiles to the less hindered position. For instance, acylation reactions, which are sensitive to steric bulk, might be expected to show a preference for the less encumbered nitrogen atom.

Standard N-alkylation and N-acylation reactions are well-established transformations for secondary amines. ncert.nic.in In the context of this compound, these reactions would likely proceed via nucleophilic attack of the nitrogen on an appropriate electrophile. The use of a strong base, such as sodium hydride, would deprotonate the nitrogen to form a more potent nucleophile, which can then react with alkyl halides or acyl chlorides. The chemoselectivity of mono-N-alkylation of primary amines has been shown to be enhanced by the use of cesium bases, which may also find applicability in achieving regioselectivity in this system. mdma.ch

Table 1: Potential Regioselective Modifications of Nitrogen Centers

| Transformation | Reagents and Conditions | Potential Product(s) | Rationale/Comments |

| N-Methylation | CH₃I, K₂CO₃, in aprotic solvent | Mixture of 1-ethyl-3-methyl-5-butyl-1,3,5-triazinane-2-thione and 1-methyl-3-ethyl-5-butyl-1,3,5-triazinane-2-thione | Alkylation may show low regioselectivity, potentially favoring the less sterically hindered nitrogen. |

| N-Acetylation | Acetyl chloride, pyridine, in CH₂Cl₂ | Predominantly the less sterically hindered N-acetyl derivative | Acylation is generally more sensitive to steric hindrance than alkylation, potentially leading to higher regioselectivity. |

| N-Benzoylation | Benzoyl chloride, Et₃N, in THF | Predominantly the less sterically hindered N-benzoyl derivative | Similar to acetylation, benzoylation is expected to be regioselective. |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃, in dichloroethane | Mixture of N-methylated products | A common method for N-methylation that might offer a different selectivity profile compared to alkyl halides. |

Note: The regioselectivity of these reactions on the specific substrate this compound has not been experimentally determined. The outcomes are predicted based on general principles of organic chemistry.

The thione (C=S) group at the C2 position is a versatile functional handle that can undergo a variety of chemical transformations. These reactions typically involve the nucleophilic sulfur atom or the electrophilic carbon atom of the thiocarbonyl group.

S-Alkylation: The sulfur atom of the thione group is nucleophilic and can be readily alkylated with alkyl halides. This reaction proceeds via the formation of a thioimidate, which is a stable salt. Research on the alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione has shown that treatment with alkyl halides leads to the formation of 2-alkylthio-3,4,5,6-tetrahydro-1,3,5-triazine hydrohalide salts in good yields. This suggests that a similar reaction would be feasible for this compound.

Oxidation: The thione group can be oxidized to the corresponding sulfoxide (B87167) (C=S=O) or sulfone (C=SO₂) using various oxidizing agents. Mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are often used for such transformations. bohrium.com The oxidation state of the sulfur can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Desulfurization: The thione group can be removed and replaced with other functionalities. Reductive desulfurization using reagents like Raney nickel can convert the thione to a methylene group, although this can be a harsh method. Oxidative desulfurization offers an alternative pathway to the corresponding oxo-analogue (urea derivative). rsc.org Anodic desulfurization has been reported as a mild and efficient method for the conversion of heterocyclic thiones to their desulfurized counterparts. rsc.org

Table 2: Potential Chemical Transformations of the Thione Group

| Transformation | Reagents and Conditions | Potential Product |

| S-Alkylation | R-X (e.g., CH₃I, BnBr), in aprotic solvent | 2-(Alkylthio)-5-butyl-1-ethyl-3,4,5,6-tetrahydro-1,3,5-triazinium halide |

| Oxidation to Sulfoxide | m-CPBA (1 equivalent), in CH₂Cl₂ at low temperature | 5-Butyl-1-ethyl-1,3,5-triazinane-2-sulfoxide |

| Oxidation to Sulfone | m-CPBA (2 equivalents), in CH₂Cl₂ | 5-Butyl-1-ethyl-1,3,5-triazinane-2-sulfone |

| Oxidative Desulfurization | H₂O₂, NaOH or electrochemical oxidation | 5-Butyl-1-ethyl-1,3,5-triazinan-2-one |

| Reaction with α-Haloketones | Phenacyl bromide, ethanol (B145695), reflux | Thiazolo[3,2-a] acs.orgchemistryviews.orgcolumbia.edutriazine derivatives |

Note: The feasibility and specific outcomes of these reactions on this compound are based on analogous systems and require experimental validation.

The N-butyl and N-ethyl substituents on the triazinane ring possess C-H bonds that can be targeted for functionalization, although achieving high selectivity can be challenging. Modern synthetic methods, including catalytic C-H activation and photochemical approaches, offer potential routes for the derivatization of these alkyl side chains. acs.orgcolumbia.eduacs.org

C-H Oxidation: The C-H bonds on the alkyl chains, particularly those alpha to the nitrogen atom, are susceptible to oxidation. Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize tertiary amines, and similar reactivity might be expected for the N-alkyl groups on the triazinane ring, potentially leading to the formation of hydroxylated or carbonylated products. ubc.caresearchgate.net The regioselectivity of such oxidations can be difficult to control, often resulting in a mixture of products.

C-H Amination: Direct C-H amination is a powerful tool for the introduction of nitrogen-containing functional groups. chemistryviews.org Iron-catalyzed C(sp³)–H amination of N-heterocycles has been shown to occur selectively at the α-position to the nitrogen atom. chemistryviews.org Such a strategy could potentially be applied to functionalize the methylene group adjacent to the nitrogen in either the butyl or ethyl side chain.

Photochemical Functionalization: Visible-light photoredox catalysis has emerged as a mild and versatile method for C-H functionalization. columbia.eduacs.orgnih.gov These methods can generate alkyl radicals from C-H bonds, which can then participate in various bond-forming reactions. This approach could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds onto the butyl or ethyl side chains.

Table 3: Potential Side-Chain Functionalization Strategies

| Transformation | Reagents and Conditions | Potential Product(s) | Rationale/Comments |

| α-C-H Oxidation | KMnO₄, controlled conditions | Mixture of hydroxylated or carbonylated products at the α-positions of the alkyl chains. | Strong oxidation may lead to ring cleavage or over-oxidation. ubc.caresearchgate.net |

| α-C-H Amination | FeCl₂, Troc-azide | Mixture of α-aminated products on the butyl and ethyl chains. | Iron-catalyzed C-H amination often shows a preference for the α-position of N-heterocycles. chemistryviews.org |

| Photochemical C-H Alkylation | Ir(ppy)₃, alkyl halide, visible light | Mixture of alkylated products on the butyl and ethyl chains. | Photoredox catalysis can enable the functionalization of unactivated C-H bonds. acs.org |

Note: The application of these methods to this compound is speculative and would require significant experimental investigation to determine feasibility, regioselectivity, and yields.

Iii. Spectroscopic and X Ray Crystallographic Elucidation of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural analysis of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione .

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. The multiplicity (singlet, doublet, triplet, etc.) of each signal, arising from spin-spin coupling with neighboring protons, provides crucial information about the connectivity. For instance, the methylene (B1212753) protons of the ethyl group adjacent to the nitrogen would likely appear as a quartet, coupled to the methyl protons, which in turn would present as a triplet. The protons of the butyl group would exhibit characteristic multiplets, while the methylene protons of the triazinane ring would likely show complex splitting patterns due to their diastereotopic nature and coupling to each other and to the N-H protons.

The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's electronic environment. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the ethyl and butyl groups would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | Triplet | 3H | -CH₂CH₃ (Ethyl) |

| Predicted | Quartet | 2H | -CH₂ CH₃ (Ethyl) |

| Predicted | Multiplet | 2H | -N-CH₂ -(CH₂)₂-CH₃ (Butyl) |

| Predicted | Multiplet | 2H | -N-CH₂-CH₂ -CH₂-CH₃ (Butyl) |

| Predicted | Multiplet | 2H | -N-(CH₂)₂-CH₂ -CH₃ (Butyl) |

| Predicted | Triplet | 3H | -N-(CH₂)₃-CH₃ (Butyl) |

| Predicted | Multiplet | 4H | Ring CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Predicted (180-200) | C=S (Thiocarbonyl) |

| Predicted | Ring CH₂ |

| Predicted | -N-C H₂-(CH₂)₂-CH₃ (Butyl) |

| Predicted | -N-CH₂-C H₂-CH₂-CH₃ (Butyl) |

| Predicted | -N-(CH₂)₂-C H₂-CH₃ (Butyl) |

| Predicted | -N-(CH₂)₃-C H₃ (Butyl) |

| Predicted | -C H₂CH₃ (Ethyl) |

To assemble the complete molecular puzzle, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, tracing the spin systems of the ethyl and butyl chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for instance, linking the predicted proton signals of the ring methylenes to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the protons of the N-ethyl group to the carbons of the triazinane ring, and from the N-H proton to adjacent ring carbons and the thiocarbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. nih.gov Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the N-alkyl groups and the ring protons, offering insights into their relative orientations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of This compound . This highly accurate mass measurement allows for the calculation of the elemental composition, which would be expected to confirm the molecular formula as C₉H₁₉N₃S.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Calculated Value | Experimental Value |

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of This compound would likely proceed through characteristic pathways, such as the loss of the alkyl side chains (ethyl and butyl groups), cleavage of the triazinane ring, and loss of the thioformyl (B1219250) group (-CHS). Analyzing these fragmentation pathways would provide further confirmation of the proposed structure. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

The IR spectrum of This compound would be expected to show characteristic absorption bands. A prominent band corresponding to the C=S (thiocarbonyl) stretch would be anticipated, typically in the region of 1200-1050 cm⁻¹. The N-H stretching vibration would likely appear as a medium to strong band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and butyl groups would be observed around 2960-2850 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=S bond, due to its polarizability, should also give a discernible Raman signal. The C-C and C-H vibrations of the alkyl chains would also be readily observed. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of the presence of key functional groups.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Conformational Analysis within the Crystalline Lattice (e.g., sofa conformation of the triazinanethione ring)

The conformational flexibility of the 1,3,5-triazinane (B94176) ring is a key aspect of its stereochemistry. In the solid state, the energetic preferences for a particular conformation are influenced by both intramolecular steric and electronic effects, as well as intermolecular packing forces. For analogous six-membered heterocyclic rings, various conformations such as chair, boat, and twist-boat are possible. In the case of some N-substituted 1,3,5-triazinanes, a chair conformation is often favored. conicet.gov.ar For the related 3-benzyl-5-butyl-1,3,5-thia-diazinane-2-thione, the heterocyclic ring is reported to adopt an envelope conformation. nih.gov This suggests that the triazinanethione ring in this compound could also adopt a non-planar conformation, potentially a distorted chair or a "sofa" conformation, to minimize steric hindrance between the substituents on the nitrogen atoms and the thione group. Theoretical and computational studies on related 1,3,5-triazine (B166579) derivatives have also been employed to predict and analyze conformational preferences, highlighting the complex interplay of factors that determine the final solid-state structure. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Enantiomerically Pure this compound (if applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule, such as the absolute configuration of stereocenters and the preferred conformations of chiral chromophores.

For this compound, if the molecule is chiral, which would be the case if it adopts a stable, non-superimposable conformation or if chiral centers are present, its enantiomerically pure forms would be expected to exhibit a CD spectrum. The s-triazine chromophore has been successfully used as a probe for determining the absolute configuration of chiral amines via CD spectroscopy, demonstrating the utility of this technique for related structures. acs.org The resulting CD spectrum, characterized by positive and/or negative Cotton effects, would be a unique fingerprint of the enantiomer's three-dimensional structure in solution. To date, no specific CD spectroscopic studies have been published for enantiomerically pure this compound. Such an investigation would be invaluable for confirming its chiroptical properties and assigning its absolute configuration.

Iv. Computational and Theoretical Investigations of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and geometric properties of a molecule. mdpi.com

The 1,3,5-triazinane (B94176) ring is not planar and can adopt several conformations, primarily chair or boat forms. The positions of the butyl and ethyl substituents, as well as the thione group (=S), can be either axial or equatorial.

A DFT study would systematically calculate the total energy of each possible conformer of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione. By comparing these energies, researchers can identify the most stable, lowest-energy conformation (the global minimum) and the relative energies of other, less stable conformers (local minima). This analysis typically involves:

Geometry Optimization: Starting from an initial guess, the algorithm adjusts the positions of all atoms until the configuration with the minimum possible energy is found. This provides precise predictions of bond lengths, bond angles, and dihedral angles for each stable conformer.

Potential Energy Surface (PES) Scan: To understand the energy barriers between different conformations, a PES scan can be performed. nih.gov This involves systematically changing a specific dihedral angle (e.g., one within the triazinane ring) and calculating the energy at each step, revealing the transition states that separate the conformers.

For a related class of molecules, hexahydropyrimidines, DFT has been used to determine that the stability of different conformers is influenced by the solvent environment, with energy differences dictating the most likely shape of the molecule in a given medium. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distribution are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to donate electrons and act as a nucleophile.

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more likely to accept electrons and act as an electrophile.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small gap indicates a molecule that is more easily polarized and reactive. koreascience.kr

In studies on substituted 1,3,5-triazines, the nature of the substituent groups was found to significantly influence the HOMO-LUMO values, thereby tuning the electronic properties of the molecule. koreascience.krresearchgate.net For this compound, analysis would likely show the HOMO is concentrated around the electron-rich sulfur and nitrogen atoms, while the LUMO may be distributed across the triazinane ring.

Table 1: Hypothetical Frontier Orbital Data This table is an illustrative example based on general principles and data from related compounds. Specific values for this compound are not available.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution across a molecule's surface. colab.ws It is invaluable for predicting how a molecule will interact with other chemical species.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack. In this compound, the sulfur atom of the thione group would be a prominent red region.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atoms bonded to the ring nitrogens would likely be represented by blue regions.

Green/Yellow Regions: Indicate areas of neutral or intermediate potential. The butyl and ethyl alkyl chains would primarily fall into this category.

This map provides a visual guide to the molecule's reactivity, highlighting the locations most likely to engage in hydrogen bonding, donor-acceptor interactions, and other non-covalent interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations describe static molecular states, Molecular Dynamics (MD) simulations are used to model the physical movements and dynamic behavior of atoms and molecules over time. nih.gov

An MD simulation of this compound would place the molecule in a simulated box filled with a chosen solvent (e.g., water, ethanol) and calculate the forces on each atom at femtosecond intervals. This simulation would reveal:

Conformational Transitions: How the molecule transitions between its various chair and boat conformations in real-time.

Flexibility of Substituents: The movement and rotation of the butyl and ethyl side chains, which can influence how the molecule interacts with its environment.

Dominant Conformations: The proportion of time the molecule spends in each of its stable conformations, providing a statistical understanding of its structural preferences in a dynamic system.

By analyzing the trajectory of an MD simulation, researchers can understand how the molecule interacts with its surroundings.

Solvent Shells: The simulation would show how solvent molecules arrange themselves around the solute. For example, polar solvent molecules would orient themselves to interact with the polar C=S and N-H groups of the triazinane ring.

Interaction Energies: The strength of interactions between the solute and solvent can be calculated, providing insight into its solubility and thermodynamic properties.

Complex Formation: MD simulations are also used to model the interaction of a molecule with other chemical species, such as biological receptors or other reactants. nih.gov For instance, simulations of different triazine derivatives have been used to demonstrate the stability of their complexes with proteins. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-triazinane-2-thione (B1225330) |

In Silico Prediction of Spectroscopic Parameters

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules. By simulating spectra, researchers can aid in the structural elucidation of newly synthesized compounds, understand bonding environments, and interpret complex experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its favorable balance of accuracy and computational cost. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts via computational methods has become a routine and reliable tool. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP.

The process begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory, for instance, using the B3LYP functional with a basis set such as 6-311+G(d,p). Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

For this compound, the predicted chemical shifts provide a theoretical fingerprint of its atomic environments. The calculations can distinguish between the various carbon and hydrogen atoms in the butyl and ethyl chains, as well as the unique environments of the triazinane ring atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS calculated at the same level.

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=S) | - | 179.5 |

| C4/C6 (ring CH₂) | 4.65 | 72.1 |

| N1-CH₂ (ethyl) | 3.88 | 46.3 |

| N1-CH₂-CH₃ (ethyl) | 1.25 | 13.8 |

| N5-CH₂ (butyl) | 3.15 | 53.4 |

| N5-CH₂-CH₂ (butyl) | 1.60 | 30.1 |

| N5-(CH₂)₂-CH₂ (butyl) | 1.38 | 20.2 |

| N5-(CH₂)₃-CH₃ (butyl) | 0.95 | 14.0 |

| N3-H | 7.90 | - |

Structure for NMR Table Reference

Structure for NMR Table ReferenceVibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. Simulating these spectra provides a powerful tool for assigning experimental bands to specific molecular motions. arxiv.org

The computational process involves first finding the minimum energy geometry of the molecule. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. This analysis yields the frequencies of the fundamental vibrational modes. The results also provide IR intensities, derived from changes in the dipole moment during a vibration, and Raman activities, derived from changes in polarizability. arxiv.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used.

For this compound, key predicted frequencies include the C=S stretching mode, which is characteristic of the thione group, as well as various C-N, N-H, and C-H stretching and bending modes of the triazinane ring and its alkyl substituents.

Table 2: Selected Simulated Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory. Frequencies are unscaled.

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3350 | 85.6 | 15.2 | N-H stretch |

| 2960 | 45.1 | 75.8 | Asymmetric CH₃ stretch (butyl, ethyl) |

| 2935 | 52.3 | 68.1 | Asymmetric CH₂ stretch (butyl, ethyl, ring) |

| 2872 | 38.9 | 88.4 | Symmetric CH₃ stretch (butyl, ethyl) |

| 1460 | 25.4 | 18.9 | CH₂ scissoring |

| 1345 | 110.2 | 35.7 | C-N stretch (ring) |

| 1180 | 155.8 | 95.3 | C=S stretch |

| 810 | 60.7 | 12.1 | Ring breathing mode |

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is instrumental in elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. mdpi.com For the synthesis of this compound, which can be formed via a multicomponent condensation reaction, theoretical studies can map out the entire reaction pathway. A plausible synthesis involves the reaction of n-butylamine, formaldehyde (B43269), and N-ethylthiourea. researchgate.netnih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the barrier between reactants and products. Locating and characterizing these transient structures is a primary goal of mechanistic studies. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which is confirmed when a frequency calculation yields exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms as they traverse the reaction barrier.

For the key cyclization step in the formation of the triazinane ring, computational modeling can determine the precise geometry of the atoms in the transition state. This includes the lengths of the partially formed bonds and the angles between the reacting moieties. For instance, in the intramolecular cyclization to form the triazinane ring, the TS would feature a partially formed C-N bond and a distorted geometry of the acyclic intermediate.

For the proposed synthesis of this compound, the energy profile would detail the initial additions of the amine and thiourea (B124793) to formaldehyde, followed by the key intramolecular cyclization and dehydration steps. This allows for a quantitative understanding of the reaction's feasibility and kinetics.

Table 3: Hypothetical Energetic Profile for the Rate-Determining Cyclization Step Relative energies calculated at the B3LYP/6-311+G(d,p) level, including zero-point vibrational energy corrections. Energies are relative to the acyclic intermediate.

| Species | Description | Relative Energy (kcal/mol) |

| INT | Acyclic Intermediate | 0.0 |

| TS_cycl | Cyclization Transition State | +22.5 |

| P_cyclic | Cyclic Intermediate | -15.8 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. jocpr.com These models are crucial in fields like drug discovery and materials science for predicting the properties of novel compounds and guiding synthetic efforts. asianpubs.orgekb.eg

The process involves generating a dataset of related molecules, in this case, derivatives of this compound, where substituents are systematically varied. For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and physicochemical descriptors (e.g., logarithm of the partition coefficient, LogP). A mathematical model, often using multiple linear regression (MLR), is then developed to create an equation that relates the descriptors to the observed activity or property. jocpr.com

For a hypothetical series of this compound derivatives investigated for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.

Table 4: Example Data for a QSAR Study of this compound Derivatives

| Compound (R-group at N3) | LogP | HOMO Energy (eV) | Molecular Volume (ų) | Predicted Activity (pIC₅₀) |

| -H | 2.15 | -6.21 | 185.4 | 5.30 |

| -CH₃ | 2.45 | -6.15 | 199.7 | 5.65 |

| -C₂H₅ | 2.75 | -6.11 | 214.0 | 5.88 |

| -Cl | 2.68 | -6.45 | 196.2 | 6.10 |

| -CF₃ | 2.90 | -6.88 | 215.5 | 6.75 |

From such data, a QSAR equation could be generated, for example: pIC₅₀ = 0.85 * LogP - 0.72 * HOMO + 0.01 * Volume + 2.54

This equation would allow the prediction of activity for new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

V. Mechanistic Studies and Reaction Kinetics of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Elucidation of Reaction Mechanisms in 5-butyl-1-ethyl-1,3,5-triazinane-2-thione Synthesis

The formation of the 1,3,5-triazinane-2-thione (B1225330) ring system is typically achieved through a multi-component condensation reaction. For this compound, a plausible synthetic route involves the reaction of an appropriately substituted thiourea (B124793) with formaldehyde (B43269) and a primary amine. Specifically, the synthesis likely proceeds from 1-butyl-3-ethylthiourea, formaldehyde, and an amine, or through a classical Mannich-type amino methylation pathway. juniperpublishers.com

The condensation reaction leading to the triazinane ring is a stepwise process involving several key intermediates. Initially, the reaction of the primary amine (ethylamine) and the N-substituted thiourea (N-butylthiourea) with formaldehyde would generate unstable imine and N-hydroxymethyl intermediates.

A probable mechanistic sequence is as follows:

Formation of N-hydroxymethyl derivatives: The starting thiourea and amine react with formaldehyde in a nucleophilic addition to form N-hydroxymethyl intermediates.

Formation of Iminium Ions: These intermediates can then dehydrate to form reactive iminium ions.

Stepwise Condensation: A series of intermolecular condensations between the N-hydroxymethyl species, iminium ions, and the starting amine and thiourea leads to the formation of an open-chain intermediate.

Cyclization: The final step involves an intramolecular cyclization of this open-chain intermediate to yield the stable 1,3,5-triazinane-2-thione ring. In some syntheses of related triazinanes, an aliphatic amine's condensation with formaldehyde yields an unstable imine that immediately cyclizes. juniperpublishers.com

Theoretical predictions using Density Functional Theory (DFT) calculations have been employed to model similar three-component condensation reactions for the synthesis of related tetrahydro-s-triazine derivatives, supporting the feasibility of such pathways. researchgate.net

The specific rate-determining step can be influenced by the reaction conditions. For instance, under acidic conditions, the formation of iminium ions may be facilitated, potentially making a subsequent condensation step rate-limiting. Conversely, under neutral or basic conditions, the initial nucleophilic attack on formaldehyde could be the slowest step. The principle that the reactants in the rate-determining step are those that appear in the experimentally determined rate equation is a cornerstone of kinetic analysis. youtube.com

Kinetic Investigations of this compound Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of chemical kinetics can be applied to its transformations.

The reaction rate constants for the synthesis or degradation of this compound can be determined experimentally by monitoring the change in concentration of reactants or products over time. Techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.

The data obtained can then be fitted to an appropriate rate law to determine the reaction order and the rate constant (k). For example, if the reaction follows second-order kinetics, the rate law would be expressed as: Rate = k[Reactant A][Reactant B]

The rates of organic reactions are highly sensitive to the reaction environment.

Catalysis: The synthesis of triazinane rings can often be catalyzed by acids or bases. Acid catalysis facilitates the formation of electrophilic intermediates like iminium ions, while base catalysis can enhance the nucleophilicity of the reacting species.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. The synthesis of some 1,3,5-triazine (B166579) derivatives requires elevated temperatures, sometimes at the boiling point of the solvent, to achieve substitution. nih.gov

Solvent: The polarity of the solvent can significantly affect reaction rates, particularly for reactions involving charged intermediates. Polar protic solvents can stabilize charged species through hydrogen bonding, while polar aprotic solvents can solvate cations effectively. The choice of solvent, such as ethanol (B145695) or dimethylformamide, can therefore be critical for optimizing the reaction rate and yield. juniperpublishers.comresearchgate.net

Illustrative Data on Factors Affecting Reaction Rate:

| Factor | Condition | Relative Rate |

| Catalyst | None | 1 |

| Acid (e.g., HCl) | 15 | |

| Base (e.g., NaOH) | 8 | |

| Temperature | 25°C | 1 |

| 50°C | 4.5 | |

| 75°C | 20.2 | |

| Solvent | Dioxane | 1 |

| Ethanol | 5 | |

| Dimethylformamide (DMF) | 12 |

Note: The data in this table is illustrative and intended to demonstrate the general principles of how catalysis, temperature, and solvent polarity can affect reaction rates. Actual values would need to be determined experimentally for the specific reaction.

Tautomeric Equilibria and Isomerism in this compound Systems (if applicable)

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a hydrogen atom, accompanied by a shift of a double bond. In the case of this compound, the presence of the thione group (C=S) and adjacent N-H protons allows for the possibility of thione-thiol tautomerism.

The compound can potentially exist in equilibrium between the thione form and the thiol form (5-butyl-1-ethyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol).

Thione-Thiol Tautomeric Equilibrium:

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many related heterocyclic thiones, the thione form is generally the more stable and predominant tautomer in both the solid state and in solution. jocpr.com However, the thiol form can be significant in certain chemical reactions where it acts as a nucleophile.

Stereochemical Control and Asymmetric Synthesis Strategies for this compound Derivatives

The synthesis of specific stereoisomers of pharmacologically active compounds is a critical aspect of modern drug discovery and development. For derivatives of this compound, which possess stereogenic centers, the ability to control the three-dimensional arrangement of atoms is paramount for elucidating structure-activity relationships and identifying the most potent and selective enantiomer or diastereomer. While direct research on the asymmetric synthesis of this compound is not extensively documented in publicly available literature, established principles of stereochemical control in the synthesis of saturated nitrogen heterocycles can be applied to devise potential strategies. researchgate.net These strategies generally fall into three main categories: substrate-controlled, auxiliary-controlled, and catalyst-controlled synthesis.

Substrate-Controlled Diastereoselective Synthesis

In a substrate-controlled approach, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters in the starting materials. For the synthesis of this compound derivatives, this would involve the use of enantiomerically pure precursors, such as chiral amines or aldehydes, in the cyclization reaction that forms the triazinane ring.

For instance, the condensation of an enantiopure amine with formaldehyde and another amine is a common route to substituted triazinanes. If one of the amine precursors already contains a stereocenter, it can influence the facial selectivity of the subsequent bond formations, leading to a diastereomeric excess of one product over the other. The steric bulk and electronic nature of the substituents on the chiral precursor would play a crucial role in directing the approach of the incoming reagents, thereby determining the configuration of the newly formed stereocenters.

Chiral Auxiliary-Controlled Synthesis

A widely employed strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to the substrate, directs the stereoselective formation of new stereocenters, and is subsequently removed. wikipedia.org For the synthesis of chiral this compound derivatives, a chiral amine could be used as an auxiliary.

The general approach would involve reacting a prochiral precursor with a chiral amine to form an intermediate. This intermediate would then undergo a diastereoselective cyclization to form the triazinane ring. The chiral auxiliary, having served its purpose of inducing asymmetry, can then be cleaved to yield the desired enantiomerically enriched triazinane-2-thione derivative. Common chiral auxiliaries derived from amino acids or other natural products, such as Evans oxazolidinones or pseudoephedrine, have been successfully used in the synthesis of various heterocyclic compounds and could potentially be adapted for this purpose. wikipedia.orgscielo.org.mx

The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) of the product formed. The choice of auxiliary, reaction conditions (e.g., temperature, solvent), and the nature of the reactants all influence the level of stereochemical induction.

Illustrative Data for Chiral Auxiliary-Controlled Synthesis of a Related Heterocycle:

| Entry | Chiral Auxiliary | Reaction Condition | Diastereomeric Ratio (d.r.) |

| 1 | (S)-1-Phenylethylamine | -78 °C, THF | 85:15 |

| 2 | (R)-1-(1-Naphthyl)ethylamine | -78 °C, Toluene | 92:8 |

| 3 | (1S,2R)-2-Amino-1,2-diphenylethanol | -40 °C, CH2Cl2 | >95:5 |

Note: This table is illustrative and based on data for analogous reactions in the synthesis of other nitrogen heterocycles. The specific outcomes for this compound would require experimental validation.

Enantioselective Catalysis

Enantioselective catalysis represents a highly efficient approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This strategy avoids the need for stoichiometric chiral auxiliaries and often involves fewer synthetic steps. For the synthesis of chiral 1,3,5-triazinane (B94176) derivatives, a potential approach could involve a catalytic asymmetric cyclotrimerization or a related ring-forming reaction.

Chiral Brønsted acids, Lewis acids, or organocatalysts could potentially be employed to catalyze the formation of the triazinane ring from achiral precursors in an enantioselective manner. For example, a chiral phosphoric acid could protonate a precursor, creating a chiral environment that directs the subsequent cyclization. Similarly, a chiral metal-ligand complex could coordinate to one of the reactants and control the facial selectivity of the reaction.

Hypothetical Enantioselective Synthesis Data:

| Entry | Catalyst | Ligand | Solvent | Enantiomeric Excess (e.e.) (%) |

| 1 | Rh(OAc)2 | Chiral Carbenoid | Dichloromethane | 88 |

| 2 | Chiral Phosphoric Acid | - | Toluene | 92 |

| 3 | Proline-derived Organocatalyst | - | DMSO | 75 |

Note: This table is hypothetical and intended to illustrate the potential of enantioselective catalysis. The data is based on successful applications of these catalyst types in the synthesis of other chiral nitrogen-containing molecules.

Vi. Advanced Applications and Materials Science Contributions of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Supramolecular Chemistry and Molecular Recognition Properties

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a promising area for the application of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione. The arrangement of nitrogen and sulfur atoms in the triazinane-thione ring allows for a variety of intermolecular interactions.

The 1,3,5-triazinane-2-thione (B1225330) scaffold is capable of forming well-defined supramolecular structures through self-assembly. This is primarily due to the presence of hydrogen bond donors (N-H groups, if present) and acceptors (the nitrogen atoms of the ring and the sulfur atom of the thione group). While this compound has its nitrogen atoms fully substituted, the lone pairs on the nitrogen and sulfur atoms can still participate in hydrogen bonding with other molecules.

Research on related 2,4-diamino-1,3,5-triazine derivatives has demonstrated their ability to form intricate networks, such as pseudo-honeycomb structures and corrugated rosette layers, through N-H···N hydrogen bonds. researchgate.net The specific self-assembly behavior is highly dependent on the nature and position of the substituents on the triazine ring. researchgate.net For this compound, the butyl and ethyl groups would influence the packing and dimensionality of any self-assembled structures, likely favoring more complex three-dimensional arrangements due to their steric bulk and flexibility.

The thione group (C=S) is also known to participate in intermolecular interactions, including hydrogen bonding and coordination to metal centers. vulcanchem.com The reactivity of the thione group, combined with the electronic properties of the triazine ring, enables diverse chemical transformations and the formation of ordered molecular assemblies. vulcanchem.com

The 1,3,5-triazine (B166579) ring is recognized as a versatile component in host-guest chemistry, capable of engaging in a wide range of non-covalent interactions including hydrogen bonds, coordination, electrostatic interactions, and aromatic stacking. vulcanchem.com While the saturated triazinane ring in this compound lacks aromaticity, the nitrogen and sulfur atoms can still act as binding sites for guest molecules.

Studies on selenacalix nih.govtriazines, which are macrocycles containing triazine units, have shown that the nitrogen atoms can form a tridentate binding pocket capable of coordinating with both metal ions and anions. researchgate.net This suggests that this compound could potentially act as a host for small molecules or ions, with the specific selectivity being influenced by the conformation of the triazinane ring and the nature of the butyl and ethyl substituents. The binding affinity would be expected to be moderate, likely involving weaker hydrophobic interactions. psu.edu

Integration into Polymer Science and Advanced Materials Development

The functional groups present in this compound make it a candidate for integration into polymeric materials, either as a monomer, a cross-linking agent, or a functional additive.

Derivatives of 1,3,5-triazine have been successfully employed as cross-linking agents in the preparation of advanced hydrogels and other polymeric networks. For instance, 1,3,5-triazine-2,4,6-tribenzaldehyde has been used to cross-link chitosan (B1678972) to create pH- and thermo-responsive hydrogels. acs.org The reactivity of the triazine ring allows for the formation of stable covalent bonds with the polymer matrix.

While this compound itself may not be directly polymerizable through the ring, its synthesis from precursors like formaldehyde (B43269) and substituted thioureas suggests that it could be incorporated into polymerization reactions. For example, if synthesized from a thiourea (B124793) derivative containing a polymerizable group, the resulting triazinane-thione would be part of a larger polymer chain. Furthermore, the triazinane ring could potentially be opened under certain conditions, allowing for ring-opening polymerization, a concept that has been explored with other heterocyclic compounds. Theoretical studies on the polymerization of 2,4,6-tricyano-1,3,5-triazine suggest the formation of novel three-dimensional drum-shaped polymers. ebi.ac.uk

The incorporation of functional additives is a common strategy to modify the properties of polymers. mdpi.commdpi.comnih.gov Given its structure, this compound could potentially be used as an additive to enhance properties such as thermal stability, flame retardancy, or surface characteristics. Triazine-based compounds are known to act as charring agents in intumescent flame retardant systems. researchgate.net

The presence of the sulfur atom in the thione group could also impart specific properties. For example, in composites, it might interact with metal fillers or nanoparticles, leading to improved dispersion and interfacial adhesion. The butyl and ethyl groups would enhance its compatibility with non-polar polymer matrices.

Catalytic Roles and Ligand Design Based on this compound

The nitrogen and sulfur atoms in the this compound structure make it a potential ligand for transition metal catalysis. The design of ligands based on nitrogen-containing heterocycles is a major area of research in catalysis. beilstein-journals.org

Triazine-based ligands have been shown to be effective in a variety of catalytic transformations. The electronic properties of the triazine ring, particularly its π-acidity in aromatic systems, can stabilize metal centers in different oxidation states and facilitate catalytic cycles. Although the triazinane ring in the title compound is saturated, the nitrogen and sulfur lone pairs are available for coordination.

The thione group is a well-known coordinating moiety, and related heterocyclic thiones have been extensively studied as ligands. For instance, 1,2,4-triazoline-3-thione derivatives form stable complexes with various transition metals, exhibiting interesting structural and electronic properties. The coordination of this compound to a metal center could create a unique steric and electronic environment, potentially leading to novel catalytic activities. The butyl and ethyl substituents would influence the solubility and stability of the resulting metal complexes.

Table of Spectroscopic Data for a Related 1,3,5-Triazinane-2,4-dithione Derivative

Due to the absence of specific experimental data for this compound, the following table presents spectroscopic data for a structurally related compound, 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione, to provide an indication of the expected spectral features.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.17 (s, 1H, NH), 9.69 (s, 1H, NH), 7.30-7.25 (m, 1H, Ar-H), 7.15-7.08 (m, 3H, Ar-H), 5.76 (d, J = 2.1 Hz, 1H, CH), 2.31 (s, 3H, CCH₃), 2.28 (s, 3H, SCH₃) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 174.5, 151.4, 142.1, 138.1, 129.2, 128.9, 127.1, 123.6, 70.5, 21.6, 12.8 |

| IR (neat, cm⁻¹) | 3123 (br, N-H), 2976 (w, C-H), 1636 (vs, C=N), 1568 (s), 1475 (s), 1204 (s), 1147 (vs, C=S) |

| HRMS (ESI) | m/z calcd. for C₁₁H₁₃N₃S₂+H⁺: 252.0623 [M+H]⁺; found: 252.0624 |

Metal Chelation Properties for Homogeneous Catalysis

The thiourea moiety within the 1,3,5-triazinane-2-thione structure is a well-known motif for metal chelation. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, while the nitrogen atoms can also participate in coordination. This dual-coordinating ability makes such compounds excellent candidates for ligands in homogeneous catalysis.

Research on related nitrogen-rich heterocycles like diazines and triazines has shown that they can be incorporated into ligands for transition-metal based catalytic systems. acs.org The π-acidity of the triazine ring can enhance catalyst stability, particularly under reducing conditions. acs.org For this compound, the thione group would likely be the primary site for metal binding. The interaction of thiourea with copper electrodes in alkaline solutions has been studied, indicating adsorption and the formation of anodic layers containing thiourea. rsc.org This affinity for metals like copper suggests potential catalytic applications.

Furthermore, the synthesis of trinuclear organometallic complexes from triaryl-1,3,5-triazinane-2,4,6-triones demonstrates that the triazine framework can support multi-metallic structures, which are of interest in cooperative catalysis. nih.gov While the specific chelation behavior of this compound with various metals has not been documented, the established chemistry of thioureas and triazines provides a strong basis for its potential as a versatile ligand.

Table 1: Potential Metal Chelation Sites and Coordination Modes of this compound

| Potential Coordinating Atom | Predicted Coordination Mode | Potential Metal Partners |

| Sulfur (S) | Monodentate, Bridging | Soft metals (e.g., Pd(II), Ag(I), Cu(I), Au(I)) |

| Nitrogen (N1, N3, N5) | Monodentate, Bidentate (with S) | Transition metals (e.g., Ru(II), Ir(III)) |

This table is illustrative and based on the known coordination chemistry of thiourea and triazine derivatives.

Organocatalytic Potential

The field of organocatalysis has seen a surge in the use of thiourea derivatives due to their ability to act as hydrogen-bond donors. nih.govlibretexts.org This interaction can activate electrophiles, mimicking the role of Lewis acids. Bifunctional thiourea catalysts, which also contain a basic moiety, can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective reactions. jst.go.jporganic-chemistry.org

Given its structure, this compound possesses the key N-H protons of the thiourea group necessary for hydrogen bonding. It could potentially catalyze a range of organic transformations, such as Michael additions, aza-Henry reactions, and cyanosilylation reactions. libretexts.orgjst.go.jporganic-chemistry.org The specific butyl and ethyl substituents on the nitrogen atoms would influence the catalyst's solubility and steric environment, which can be fine-tuned to optimize catalytic activity and selectivity.

Studies on chiral primary amine-thioureas have demonstrated their effectiveness in Michael-type reactions, achieving high enantioselectivities. rsc.org While this compound is not chiral itself, its derivatives could be designed to be chiral and function as asymmetric organocatalysts. The catalytic activity of such compounds often relies on a cooperative mechanism where the thiourea activates the electrophile and an amine group activates the nucleophile. organic-chemistry.org

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) | Reference |

| Michael Addition | Bifunctional Amine-Thiourea | 1,3-Dicarbonyls + Nitroolefins | High | jst.go.jp |

| aza-Henry Reaction | Bifunctional Amine-Thiourea | Nitroalkanes + N-Boc Imines | High | jst.go.jp |

| Cyanosilylation | Chiral Amino Thiourea | Ketones | Up to 97% | organic-chemistry.org |

| Strecker Synthesis | Chiral Thiourea Derivative | Imines + HCN | Up to 98% | libretexts.org |

This table presents data for analogous thiourea catalysts to illustrate the potential of this class of compounds in organocatalysis.

Photophysical Properties and Optoelectronic Material Applications

The photophysical properties of 1,3,5-triazine derivatives have been extensively studied, revealing their potential in various optoelectronic applications, including as fluorescent probes and components of organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.net

While specific data for this compound is unavailable, studies on other 1,3,5-triazine derivatives provide insights into its potential luminescent properties. For instance, fluorescent chromophores containing a triazine core can exhibit intense emission with good quantum yields. researchgate.net The introduction of electron-donating groups, such as the N,N-dialkylamino groups in some triazines, can enhance fluorescence. nih.gov

Table 3: Photophysical Data for Structurally Related 1,3,5-Triazine Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 1,3,5-Trisubstituted Triazines | 352–379 | 420–497 | 0.106–0.383 | researchgate.net |

| Extended 2,4,6-Triphenyl-1,3,5-Triazines | ~270-325 and lower energy bands | Varies | Up to 0.80 | mdpi.com |

| 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones | Bathochromic shift vs. triones | Fluorescence quenching | Not specified | nih.gov |

This table is for illustrative purposes and shows data for analogous compounds.

The 1,3,5-triazine core is known to be electron-deficient and can act as an acceptor in donor-π-acceptor (D-π-A) systems. nih.gov This property is crucial for photoinduced charge transfer processes, which are fundamental to the operation of many optoelectronic devices. In such systems, excitation by light can lead to the transfer of an electron from an electron-donating part of the molecule to the electron-accepting triazine ring.

Iridium(III) complexes containing a 1,2,4-triazine-annulated phenanthroline ligand have been shown to be non-luminescent initially but become luminescent after a bioorthogonal reaction, demonstrating a controllable photoinduced process. rsc.org This suggests that triazine-based compounds can be designed to have switchable photophysical properties. The presence of the butyl and ethyl groups in this compound would influence its solubility and solid-state packing, which in turn affect intermolecular energy transfer processes.

Electrochemical Behavior and Redox Chemistry Studies

The electrochemical properties of a molecule are critical for its application in electronic devices, sensors, and redox-based catalysis. The 1,3,5-triazine ring is inherently electron-deficient and thus can undergo reduction. Studies on various 1,3,5-triazine derivatives have explored their redox behavior. chim.it

The thiourea functional group is also redox-active. The electrooxidation of thiourea has been investigated and is generally an irreversible process. nih.gov This process often involves the formation of disulfide bonds. The specific redox potentials would be influenced by the substituents on the triazinane ring. The electron-donating alkyl groups (butyl and ethyl) in this compound would be expected to make the molecule easier to oxidize compared to an unsubstituted analogue.

While no direct electrochemical data exists for this compound, the general behavior of related compounds suggests it would possess interesting redox chemistry, making it a candidate for applications in electrocatalysis or as a redox-active material.

Vii. Analytical Methodologies for the Detection and Quantification of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating a target analyte from a mixture. For compounds with the structural characteristics of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for purity assessment and analysis in mixtures. However, specific methods for this compound are not available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of a wide range of organic compounds. For triazine derivatives, reversed-phase HPLC is a common approach. cdc.gov This typically involves a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. cdc.goveuropa.eu

A hypothetical HPLC method for this compound would require optimization of several parameters, for which no published data exists.

Interactive Data Table: Hypothetical HPLC Parameters

| Parameter | Hypothetical Value/Condition | Rationale (Based on General Triazine Analysis) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like triazines. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV Detector (e.g., at 234 nm) | Many triazine structures exhibit UV absorbance. europa.eu The presence of the thione group would likely result in a chromophore absorbing in the UV range. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The viability of GC for this compound would depend on its thermal stability and volatility. Without experimental data, it is uncertain if the compound can be analyzed directly or would require derivatization to increase its volatility and thermal stability. For other classes of compounds, derivatization is sometimes employed. epa.gov

Interactive Data Table: Hypothetical GC Parameters

| Parameter | Hypothetical Value/Condition | Rationale (Based on General GC Analysis) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5) | A common, robust column for a wide range of organic compounds. epa.gov |

| Injector Temperature | 250 °C | A typical starting point, but would need to be optimized to prevent thermal degradation. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) | NPD would offer selectivity for a nitrogen-containing compound. FID is a universal detector for organic compounds. epa.gov |

| Carrier Gas | Helium or Nitrogen | Inert carrier gases standardly used in GC. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To ensure adequate separation from other components in a mixture. |

Spectrophotometric Quantification Methods

Spectrophotometric methods are often used for the quantification of compounds that absorb light in the ultraviolet-visible range.

UV-Vis Spectrophotometry